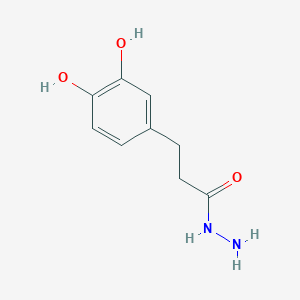

3-(3,4-dihydroxyphenyl)propanohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-11-9(14)4-2-6-1-3-7(12)8(13)5-6/h1,3,5,12-13H,2,4,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNJHAKONQNNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395860 | |

| Record name | 3-(3,4-dihydroxyphenyl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401642-48-6 | |

| Record name | 3-(3,4-dihydroxyphenyl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Research on Hydrazide and Dihydroxyphenyl Compounds

The scientific journey leading to the synthesis and investigation of compounds like 3-(3,4-dihydroxyphenyl)propanohydrazide is built upon decades of research into its constituent chemical moieties: hydrazides and dihydroxyphenyl groups. Hydrazide-hydrazones, a class of compounds characterized by the azomethine group (-NH-N=CH-), have been a subject of substantial interest for many years due to their diverse medicinal properties. nih.gov Research has demonstrated their effectiveness as antibacterial, antiviral, antifungal, and anti-inflammatory agents. nih.gov This broad spectrum of bioactivity has made the hydrazide moiety a key structural feature in the design of novel therapeutic compounds. mdpi.comscilit.com

Concurrently, the study of dihydroxyphenyl compounds, particularly those with a 3,4-dihydroxy substitution pattern (catechols), has been extensive. Caffeic acid, a naturally occurring phenolic acid, and its derivatives are well-known for their potent antioxidant properties. researchgate.netnih.gov These compounds are synthesized by plants as secondary metabolites and are present in a variety of fruits and vegetables. researchgate.net The ability of the catechol group to scavenge reactive oxygen species (ROS) and chelate metal ions has made it a focal point in the development of antioxidants. researchgate.net

The convergence of these two areas of research—hydrazide chemistry and the study of dihydroxyphenyl compounds—has led to the exploration of hybrid molecules that incorporate both functionalities, with the aim of creating novel compounds with enhanced or synergistic biological activities.

Structural Significance of the 3,4 Dihydroxyphenyl and Propanohydrazide Moieties in Bioactive Molecules

The potential bioactivity of 3-(3,4-dihydroxyphenyl)propanohydrazide is intrinsically linked to the structural features of its two primary components: the 3,4-dihydroxyphenyl group and the propanohydrazide tail.

The 3,4-dihydroxyphenyl (catechol) moiety is a well-established pharmacophore responsible for strong antioxidant activity. nih.gov The presence of two adjacent hydroxyl groups on the phenyl ring allows for the donation of hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. nih.gov The antioxidant capacity of phenolic compounds is a key factor in their potential to mitigate the effects of oxidative stress, which is implicated in numerous diseases. pensoft.net The hydrophobicity of analogues can also be an important factor in determining their activity. nih.gov

The combination of the antioxidant catechol head with the biologically active hydrazide tail in this compound creates a hybrid molecule with the potential for multifaceted therapeutic applications.

Current Research Landscape and Academic Gaps Pertaining to 3 3,4 Dihydroxyphenyl Propanohydrazide

The current research landscape is rich with studies on derivatives of caffeic acid and other phenolic hydrazides, underscoring the scientific community's interest in this class of compounds. nih.govmdpi.com Much of the research has focused on synthesizing and evaluating the antioxidant and antimicrobial properties of these molecules. nih.govnih.gov For instance, derivatives of caffeic acid have been synthesized and have shown potent antioxidant activity, with some displaying higher activity than caffeic acid itself. mdpi.com Similarly, various aromatic hydrazones have been synthesized and tested for their antioxidant and enzyme inhibition activities. nih.gov

Despite the extensive research on related compounds, a significant academic gap exists specifically concerning 3-(3,4-dihydroxyphenyl)propanohydrazide. There is a notable lack of in-depth studies focused exclusively on the synthesis, characterization, and biological evaluation of this particular molecule. While its constituent parts are well-studied, the unique properties and potential of the combined molecule remain largely unexplored. Future research should aim to fill this gap by systematically investigating the chemical and biological properties of this compound and its derivatives.

Role As a Pharmacophore and Building Block in Chemical Biology Research

Principles for Designing Novel Bioactive Compounds from 3-(3,4-dihydroxyphenyl)propanohydrazide

The design of new bioactive compounds based on the this compound scaffold is guided by established structure-activity relationship (SAR) principles. Modifications can be systematically made to its three main components: the catechol ring, the propanohydrazide linker, and the terminal hydrazide group.

Catechol Ring Modifications: The 3,4-dihydroxy arrangement is crucial for the antioxidant and metal-chelating properties of the molecule. nih.govnih.gov Altering the position or number of hydroxyl groups can modulate these activities. For instance, masking one or both hydroxyl groups as methyl ethers could improve metabolic stability and bioavailability, though it may reduce antioxidant capacity. Introducing electron-withdrawing or electron-donating substituents to the aromatic ring can further fine-tune the electronic properties and target interactions.

Linker Modification: The three-carbon (propanoyl) linker provides specific spatial orientation for the catechol and hydrazide moieties. Shortening, lengthening, or introducing rigidity (e.g., with a double bond to create a cinnamoyl scaffold) would alter the molecule's conformational flexibility and its ability to fit into specific binding pockets.

Hydrazide Group Derivatization: The terminal hydrazide is the most common point of modification. It can be readily condensed with a wide array of aldehydes and ketones to form hydrazone derivatives. nih.gov This strategy allows for the introduction of diverse substituents (aliphatic, aromatic, heterocyclic) to explore interactions with various biological targets. The resulting hydrazone linkage (–CO–NH–N=CH–) is a known pharmacophore in its own right, contributing to a range of biological activities including antimicrobial and anticancer effects. nih.govresearchgate.net

A systematic approach to derivatization allows for the generation of a library of compounds with varied physicochemical properties and biological activities, as summarized in the table below.

| Modification Site | Type of Modification | Potential Impact on Bioactivity | Rationale |

| Catechol Ring | Substitution (e.g., halogens, alkyls) | Modulate lipophilicity and electronic properties | Enhance membrane permeability and target binding affinity. |

| Hydroxyl group protection (e.g., methylation) | Increase metabolic stability and bioavailability | Prevent rapid oxidation or conjugation in vivo. | |

| Propyl Linker | Chain length variation (acetyl, butyryl) | Alter spatial distance between pharmacophores | Optimize fit within a target's binding site. |

| Introduction of rigidity (e.g., double bond) | Restrict conformational freedom | Increase binding affinity and selectivity. | |

| Hydrazide Moiety | Condensation with aldehydes/ketones | Introduce diverse chemical functionalities | Explore new structure-activity relationships and target interactions. nih.gov |

| Cyclization into heterocycles (e.g., thiadiazoles) | Create novel, rigid scaffolds with distinct properties | Access different chemical space and biological targets. nih.gov |

This interactive table summarizes key strategies for modifying the this compound scaffold.

Integration into Multi-Target Directed Ligand (MTDL) Strategies in Drug Design

Complex multifactorial diseases, such as Alzheimer's and Parkinson's disease, have prompted a shift from the "one-molecule, one-target" paradigm to the development of Multi-Target Directed Ligands (MTDLs). mdpi.com MTDLs are single compounds designed to interact with multiple biological targets involved in the disease pathology. The this compound scaffold is an excellent candidate for MTDL design due to the inherent multi-functional properties of its catechol core.

The catechol moiety can simultaneously address oxidative stress (by scavenging reactive oxygen species), chelate excess metal ions (like copper and iron, which contribute to neurotoxicity), and interact with specific protein targets. nih.govnih.gov By condensing the hydrazide group with other pharmacophores, a hybrid molecule can be created. For example, combining the catechol-hydrazide scaffold with a moiety known to inhibit an enzyme like monoamine oxidase (MAO) or acetylcholinesterase (AChE) could result in a single molecule that combats multiple aspects of neurodegeneration.

Example MTDL Design Strategy:

Core Scaffold: this compound (provides antioxidant and metal chelation activity).

Target 1: Oxidative Stress & Metal Dyshomeostasis.

Target 2: An enzyme like Acetylcholinesterase (AChE).

Strategy: Synthesize a hydrazone by reacting the hydrazide with an aldehyde-containing fragment known to bind to the AChE active site. The resulting MTDL could then simultaneously reduce oxidative damage and restore acetylcholine levels in the brain.

Comparative Analysis with Structurally Related Natural Products and Synthetic Analogs

The biological activity of this compound can be understood by comparing it to related compounds. Its parent carboxylic acid, dihydrocaffeic acid, is a natural metabolite of flavonoids and has demonstrated antioxidant and anti-inflammatory properties. nih.govresearchgate.net

Natural Analogs: The most direct natural analog is caffeic acid , which features a double bond in the linker (an acryloyl chain instead of a propanoyl chain). Caffeic acid and its esters, like the well-studied caffeic acid phenethyl ester (CAPE), exhibit potent antioxidant, anti-inflammatory, and anticancer activities. mdpi.com The saturated linker in dihydrocaffeic acid and its hydrazide derivative provides greater conformational flexibility compared to the rigid linker of caffeic acid, which can lead to different target binding profiles. researchgate.net

Synthetic Analogs: Synthetic modification of the parent acid has yielded various esters and amides. Studies on dihydrocaffeic acid esters have shown that their antioxidant activity can be influenced by the ester chain length, though the free acid often remains the most potent radical scavenger in certain assays. researchgate.net Hydrazide and hydrazone derivatives represent a different class of synthetic analogs. The hydrazide/hydrazone moiety introduces hydrogen bond donor and acceptor sites and a planarizing azomethine group, which are distinct from the properties of esters or amides and can lead to unique biological activities, such as the potent antimicrobial effects often seen in hydrazone series. nih.gov

| Compound | Structural Difference from Target Compound | Key Biological Activities | Reference |

| Caffeic Acid | Unsaturated (double bond) in the linker | Potent antioxidant, anti-inflammatory | mdpi.com |

| Dihydrocaffeic Acid | Parent carboxylic acid (COOH instead of CONHNH2) | Antioxidant, anti-inflammatory | nih.govresearchgate.net |

| Caffeic Acid Phenethyl Ester (CAPE) | Unsaturated linker and a phenethyl ester group | Potent antioxidant, anticancer, anti-inflammatory | mdpi.com |

| Dihydrocaffeic Acid Esters | Ester group instead of a hydrazide | Antioxidant activity varies with ester type | researchgate.net |

This interactive table compares this compound with structurally related compounds.

Development of Chemical Probes for Target Identification and Validation

Chemical probes are small molecules used to study and identify biological targets and pathways. nih.gov The this compound scaffold can be adapted to create such tools.

Affinity-Based Probes: An affinity-based probe can be created by attaching a reporter tag (e.g., biotin for pulldown assays or a fluorophore for imaging) to the molecule. The modification is typically made at a position that does not interfere with target binding. For this scaffold, the terminal amine of the hydrazide could be a suitable attachment point, often via a flexible linker. These probes bind non-covalently to their target protein, allowing for its isolation and identification from complex biological mixtures.

Activity-Based Probes (ABPs): ABPs are designed to bind covalently to the active site of an enzyme or a specific reactive residue on a protein. While the catechol and hydrazide groups are not typically considered reactive "warheads" for covalent inhibition, the catechol moiety can be oxidized in situ to a reactive ortho-quinone. This quinone can then covalently react with nucleophilic amino acid residues (like cysteine) in a nearby protein binding site. This principle can be exploited to design probes that trap and identify target proteins based on proximity and reactivity.

The development of such probes would be invaluable for elucidating the mechanism of action of bioactive derivatives and for discovering new cellular targets for this chemical class. nih.gov

Advanced Research Methodologies and Analytical Applications

Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation and Metabolic Profiling

The structural and metabolic analysis of 3-(3,4-dihydroxyphenyl)propanohydrazide and related compounds relies heavily on a combination of spectroscopic and chromatographic methods. These techniques are essential for confirming molecular structure, determining purity, and tracking the compound and its metabolites in biological systems.

Spectroscopic Techniques: Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy are fundamental. FTIR analysis, for instance, can confirm the presence of key functional groups, such as N-H and O-H stretches, which are characteristic of the hydrazide and catechol moieties. nih.gov Advanced spectroscopic studies can also probe the interactions between the compound and biological targets. For example, absorption difference and comparative absorption spectroscopy have been used to investigate the complexation of similar dihydroxyphenyl compounds with metal ions, revealing changes in coordination and electronic structure upon binding.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable for the separation and quantification of the parent compound and its metabolites from complex biological matrices like plasma and urine. researchgate.netnih.gov Reversed-phase HPLC with electrochemical detection is particularly well-suited for catechol-containing molecules due to their electroactive nature, allowing for sensitive and simultaneous measurement. researchgate.net Supercritical Fluid Chromatography (SFC) represents another advanced separation technique, noted for its efficiency and use of environmentally benign solvents. chromatographytoday.com

Metabolic Profiling: Understanding the metabolic fate of this compound is key to evaluating its biological activity. Metabolomic approaches, utilizing GC-MS or NMR, provide a high-resolution view of the metabolic state of cells or organisms following exposure to the compound. This allows researchers to capture physiological state shifts and identify metabolic "signatures" associated with its mechanism of action. By comparing the metabolic profiles of treated and untreated systems, scientists can identify the biotransformation products and affected biochemical pathways.

In Vitro and Ex Vivo Model Systems for Biological Activity Assessment

To evaluate the biological effects of this compound, researchers employ a variety of in vitro and ex vivo models. These systems allow for controlled investigation of the compound's activity at the cellular and tissue level.

In Vitro Models: These are the most common initial assays for screening biological activity. For compounds containing a catechol group, antioxidant capacity is a primary focus. Standard in vitro chemical assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and Trolox equivalent antioxidant capacity (TEAC) methods. mdpi.comresearchgate.netmdpi.com These tests measure the compound's ability to neutralize stable free radicals in a cell-free system. mdpi.commdpi.com Other in vitro assays can assess anti-inflammatory effects, such as the human red blood cell (RBC) membrane stabilization assay, which evaluates a substance's ability to prevent stress-induced hemolysis. researchgate.net

| In Vitro Assay | Principle | Endpoint Measured | Reference |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical. | Decrease in absorbance at ~517 nm; often expressed as IC50 value. | mdpi.com |

| ABTS Radical Scavenging | Measures the scavenging of the ABTS radical cation (ABTS•+). | Decrease in absorbance; often expressed as Trolox Equivalents (TE). | researchgate.net |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored complex, measured by absorbance. | mdpi.com |

| RBC Membrane Stabilization | Assesses the ability of a compound to protect red blood cell membranes from damage (hemolysis) induced by stressors. | Inhibition of hemoglobin release, measured spectrophotometrically. | researchgate.net |

Ex Vivo Models: These models use tissues or cells taken directly from a living organism, providing a more biologically relevant environment than in vitro chemical assays. mdpi.com Erythrocytes (red blood cells) are frequently used as an ex vivo model to study antioxidant protection against oxidative stress due to their susceptibility to oxidation. mdpi.com Another example involves isolating immune cells, such as neutrophils, from blood samples. nih.govresearchgate.net These cells can be stimulated to induce an oxidative stress response, and the ability of the test compound to mitigate this response—by reducing reactive oxygen species (ROS) levels or modulating enzyme activity—can be quantified. nih.govresearchgate.net Such ex vivo studies provide valuable insights into how the compound might behave in a complex biological system. nih.gov

Advanced Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling are powerful tools for predicting and understanding how this compound might interact with specific biological targets, such as enzymes or receptors. These in silico methods accelerate research by prioritizing compounds and elucidating interaction mechanisms at the atomic level.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to bind to a specific target. A pharmacophore model can be generated based on the structure of a known ligand or the target's binding site and then used as a 3D query to screen large chemical databases for novel compounds with the potential for similar activity.

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. This method calculates a "docking score," which estimates the binding affinity, and reveals specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the binding pocket.

Molecular Dynamics (MD) Simulations: To assess the stability of a predicted ligand-protein complex, MD simulations are employed. These simulations model the movements of atoms in the complex over time, providing insights into the flexibility of the binding pocket and the durability of the ligand-target interactions.

| Computational Technique | Purpose | Example Output/Finding |

| Pharmacophore Modeling | Identifies key 3D chemical features required for biological activity. | A 3D model of essential hydrogen bond donors, acceptors, and hydrophobic regions. |

| Virtual Screening | Rapidly searches large compound libraries for molecules that match a pharmacophore model or dock well into a target. | A ranked list of "hit" compounds with high predicted activity. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to its target protein. | Binding energy (docking score), predicted binding pose, specific amino acid interactions. |

| Molecular Dynamics (MD) | Simulates the motion of the ligand-protein complex to evaluate its stability over time. | Root-mean-square deviation (RMSD) plots showing the stability of the complex. |

Applications in Chemo/Biosensors for Analytical Detection

The 3,4-dihydroxyphenyl (catechol) moiety of this compound is electrochemically active, making it a valuable component in the development of chemo- and biosensors. mdpi.comnih.govrsc.org These analytical devices convert a chemical or biological recognition event into a measurable signal. researchgate.netnih.gov

A biosensor typically consists of a biological recognition element (like an enzyme or antibody) integrated with a transducer that converts the binding event into an electrical or optical signal. researchgate.net In the context of catechol-containing compounds, tyrosinase is a commonly used enzyme. It catalyzes the oxidation of phenols into o-quinones. biointerfaceresearch.com An electrochemical sensor can then measure the current produced by the reduction of these o-quinones back to catechols, with the current being proportional to the analyte concentration. nih.gov

The performance of these sensors can be significantly enhanced by incorporating nanomaterials, such as silver nanowires or carbon nanotubes. mdpi.combiointerfaceresearch.com These materials increase the electrode's surface area and facilitate faster electron transfer between the enzyme's active site and the electrode surface, leading to higher sensitivity and lower detection limits. mdpi.combiointerfaceresearch.com For instance, a tyrosinase-based biosensor using silver nanowires as an electron transfer mediator achieved a limit of detection for catechol of 2.7 µM. mdpi.com The inherent redox properties of the catechol group itself can also be exploited in receptor-free chemosensors for detecting various analytes. nih.gov

Utilization in Separation and Identification Methodologies

Beyond being an analyte, the unique chemical properties of the 3,4-dihydroxyphenyl group allow for its use as a functional component in analytical separation technologies.

Stationary Phases for Chromatography: The 3,4-dihydroxyphenyl moiety can be chemically bonded to a support material like silica (B1680970) to create a chromatographic stationary phase. chromatographytoday.com Such phases are used in techniques like HPLC and SFC. The hydroxyl groups on the phenyl ring introduce a unique selectivity based on hydrogen bonding and pi-pi stacking interactions, in addition to lipophilicity. chromatographytoday.com This allows for enhanced retention and resolution of certain classes of compounds compared to more conventional stationary phases like C18 or standard phenyl columns. chromatographytoday.com For example, a 3,4-dihydroxyphenyl stationary phase demonstrated superior separation performance for a complex mixture of pharmaceuticals in SFC compared to a simple phenyl phase, highlighting its utility in resolving structurally similar compounds. chromatographytoday.com

Identification Methodologies: The definitive identification of this compound following its separation relies on a combination of techniques. The retention time from a chromatographic system (like HPLC or GC) provides the first piece of evidence. This is typically coupled with mass spectrometry (MS), which provides the mass-to-charge ratio of the molecule and its fragments, allowing for confirmation of its molecular weight and structural components. Spectroscopic methods like NMR provide the final, unambiguous confirmation of the compound's structure.

Emerging Research Areas and Future Directions for 3 3,4 Dihydroxyphenyl Propanohydrazide

Modulation of Gut Microbiota Interactions and their Biological Implications

Recent research has highlighted the significant role of gut microbiota in metabolizing dietary polyphenols into bioactive compounds that can influence host health. A prominent example is the biotransformation of various polyphenols into 3-(3,4-dihydroxyphenyl)propionic acid, a compound structurally related to 3-(3,4-dihydroxyphenyl)propanohydrazide. nih.govmdpi.com This microbial metabolite has been shown to possess protective effects against hepatic ischemia/reperfusion injury by reducing the pro-inflammatory activity of macrophages. nih.govnih.gov Studies have demonstrated that 3-(3,4-dihydroxyphenyl)propionic acid can inhibit histone deacetylase (HDAC) activity in macrophages, thereby suppressing inflammation. nih.govnih.gov

Furthermore, microbial metabolites such as 3-(3,4-dihydroxyphenyl)propanoic acid and 3',4'-dihydroxyphenylacetic acid have been found to alleviate obesity and regulate insulin (B600854) resistance, lipid metabolism, and oxidative stress in high-fat diet-fed mice. sciopen.com While these metabolites only slightly altered the intestinal microbiome, they significantly changed the urine metabolome, indicating a systemic effect. sciopen.com

Table 1: Biological Effects of a Structurally Related Gut Microbial Metabolite

| Metabolite | Observed Biological Effect | Mechanism of Action | Study Model |

| 3-(3,4-dihydroxyphenyl)propionic acid | Alleviation of hepatic ischemia/reperfusion injury | Mitigation of macrophage pro-inflammatory activity via HDAC inhibition | Mice |

| 3-(3,4-dihydroxyphenyl)propanoic acid | Alleviation of obesity, regulation of insulin resistance and lipid metabolism | Alteration of urine metabolome, regulation of glucose, lipid, and tyrosine metabolism pathways | High-fat diet-fed mice |

Potential in Agrochemistry as Plant Growth Regulators or Pesticides

The application of phenolic compounds in agriculture is a growing field of interest. Plant growth regulators are crucial for managing plant development, including processes like cell division, elongation, and differentiation. chemicalbook.com While direct research on this compound as a plant growth regulator or pesticide is currently limited, the potential for such applications can be inferred from related compounds. For instance, a patent has been filed for the use of 3,4-dihydroxyphenylglycol (B133932) (DHPG) as a phytoregulator, demonstrating its effectiveness in both promoting the growth of agricultural crops and acting as an herbicide against weeds. google.com

The structural characteristics of this compound, particularly the dihydroxyphenyl moiety, are common in many bioactive molecules, suggesting it could interact with plant biological systems. Future research could focus on screening this compound for its effects on seed germination, root and shoot growth, and flowering in various plant species. Additionally, its potential as a pesticide, either through direct toxicity to pests or by inducing plant defense mechanisms, remains an unexplored but promising avenue. The development of eco-friendly agrochemicals is a global priority, and compounds like this compound could offer a biodegradable alternative to synthetic pesticides.

Research into Industrial and Material Science Applications (e.g., Corrosion Inhibition Mechanisms)

The potential industrial applications of this compound, particularly in material science, are largely unexplored. However, the chemical structure of the compound, featuring a catechol group and a hydrazide functional group, suggests its potential as a corrosion inhibitor. Catechol derivatives are known for their ability to form protective films on metal surfaces, while hydrazide derivatives have also been investigated for their anti-corrosion properties.

The mechanism of corrosion inhibition by such organic compounds typically involves the adsorption of the molecule onto the metal surface. This forms a barrier that protects the metal from corrosive agents. The presence of heteroatoms like oxygen and nitrogen, as well as aromatic rings, in the structure of this compound facilitates its adsorption onto metal surfaces.

Future research in this area could involve electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the corrosion inhibition efficiency of this compound for various metals and alloys in different corrosive media. Surface analysis techniques, like scanning electron microscopy and X-ray photoelectron spectroscopy, could be employed to characterize the protective film formed on the metal surface. Understanding these mechanisms could pave the way for its use in industrial applications such as protective coatings and additives in corrosive environments.

Exploration of Unexplored Biological Targets and Signaling Pathways

While some biological activities of this compound and its analogs have been reported, a vast number of potential biological targets and signaling pathways remain to be investigated. The exploration of novel molecular targets is crucial for discovering new therapeutic applications.

An emerging area of research is the investigation of how novel compounds interact with key signaling pathways implicated in various diseases. For example, research on a novel gastrodin (B1674634) derivative has shown that it can promote neuroprotection by targeting the Insulin Receptor (INSR) and Alpha-actinin-4 (ACTN4) to activate the PI3K/Akt signaling pathway. mdpi.com This highlights the potential for identifying specific molecular targets for neuroprotective compounds.

Future studies on this compound could employ a variety of modern drug discovery techniques to identify its biological targets. These could include:

High-throughput screening: Testing the compound against a large panel of enzymes, receptors, and other biological targets.

Affinity chromatography: Using the compound as a ligand to isolate its binding partners from cell extracts.

Computational modeling and docking studies: Predicting potential binding sites on known protein structures.

By identifying the specific molecular targets and elucidating the signaling pathways modulated by this compound, researchers can gain a deeper understanding of its mechanism of action and potentially uncover new therapeutic uses for a range of diseases, from neurodegenerative disorders to cancer.

Development of Novel Methodologies for Enhanced Biological Activity and Selectivity

To improve the therapeutic potential of this compound, the development of novel methodologies to enhance its biological activity and selectivity is a key research direction. This can be achieved through various chemical modification and drug delivery strategies.

One approach is the synthesis of new derivatives by modifying the core structure of the molecule. For instance, the synthesis of derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) and 3-((4-hydroxyphenyl)amino)propanoic acid has been shown to yield compounds with promising antioxidant and antimicrobial activities. nih.govnih.gov By introducing different functional groups to the this compound scaffold, it may be possible to enhance its potency, alter its selectivity for specific biological targets, and improve its pharmacokinetic properties.

Table 2: Strategies for Enhancing Biological Activity

| Methodology | Description | Potential Outcome |

| Structural Modification | Synthesis of new derivatives by adding or modifying functional groups. | Increased potency, improved selectivity, better pharmacokinetic profile. |

| Enzymatic Transformation | Using enzymes like laccase to create oxidative coupling products. | Enhanced antimicrobial and antioxidant activity. mdpi.com |

| Formulation with Adjuvants | Combining with substances like ascorbic acid and transition metals. | Synergistic enhancement of antimicrobial effects. mdpi.com |

| Advanced Drug Delivery Systems | Encapsulation in nanoparticles, liposomes, or other carriers. | Improved bioavailability, targeted delivery, reduced side effects. |

Furthermore, biochemical methods can be employed to enhance the bioactivity of phenolic compounds. For example, the use of oxidoreductive enzymes like laccase can lead to the formation of polymeric products with enhanced antimicrobial properties. mdpi.com Another strategy involves the use of ascorbic acid and transition metals to induce mild oxidation, which has been shown to increase the antimicrobial efficacy of certain plant-derived polyphenols. mdpi.com

By exploring these and other innovative methodologies, researchers can develop new analogs and formulations of this compound with superior therapeutic profiles, paving the way for their potential clinical application.

Q & A

Basic: What are the common synthetic routes for preparing 3-(3,4-dihydroxyphenyl)propanohydrazide, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves two steps: (1) preparation of the propanoic acid derivative and (2) hydrazide formation. For example, hydrazides are synthesized by reacting methyl or ethyl esters of 3-(3,4-dihydroxyphenyl)propanoic acid with hydrazine hydrate in a polar solvent (e.g., methanol or ethanol) under reflux. Key factors affecting yield include:

- Reaction time and temperature : Prolonged reflux (e.g., 7–12 hours) ensures complete conversion .

- Solvent choice : Methanol or 1,4-dioxane is preferred for solubility and stability of intermediates .

- Stoichiometry : A 10% excess of hydrazine hydrate improves conversion efficiency .

Table 1 : Example reaction conditions from analogous hydrazide syntheses:

| Starting Material | Solvent | Reflux Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl ester | Methanol | 7 | 75–85 | |

| Ethyl ester | 1,4-Dioxane | 12 | 68–72 |

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of dihydroxyphenyl protons (δ 6.5–7.0 ppm) and hydrazide NH peaks (δ 8.0–9.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHNO: calculated 212.08, observed 212.09) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1650 cm) and hydroxyl (O-H, ~3300 cm) stretches .

Advanced: How can researchers optimize the synthesis of this compound derivatives to enhance biological activity?

Answer:

Derivatization via hydrazone formation is a key strategy:

- Aldehyde selection : Electron-rich aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) improve antimicrobial activity by enhancing electrophilic interactions .

- Reaction conditions : Refluxing in 1,4-dioxane with catalytic acetic acid accelerates Schiff base formation .

- Purification : Recrystallization from 2-propanol or ethyl acetate removes unreacted starting materials .

Example :

Derivative N'-(thien-2-ylmethylene)-3-(3,4-dihydroxyphenyl)propanohydrazide showed 90% inhibition against S. aureus at 50 µg/mL, attributed to the thiophene moiety enhancing membrane penetration .

Advanced: What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Answer:

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09) .

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in hydrazide groups) that cause peak broadening .

- X-ray crystallography : Provides definitive structural confirmation when spectral data are ambiguous .

Case Study :

Discrepancies in C NMR carbonyl shifts (calculated: 170 ppm vs. observed: 168 ppm) were resolved by identifying solvent polarity effects in DFT simulations .

Advanced: How to design experiments to investigate the chelation properties of this compound with metal ions?

Answer:

- UV-Vis titration : Monitor absorbance changes (e.g., λ~300 nm for catechol-metal charge-transfer bands) upon incremental addition of Fe or Cu ions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) and stoichiometry (n) .

- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu complexes) and assess geometry .

Example :

Caffeic acid (a structural analog) forms 1:2 complexes with Fe (log K = 9.2), suggesting similar behavior for this compound .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

- Packaging : Store in amber glass bottles to prevent photodegradation of catechol groups .

- Temperature : –20°C under inert gas (N or Ar) to minimize oxidation .

- Solvent : Dissolve in anhydrous DMSO (for biological assays) or ethanol (for synthesis) to avoid hydrolysis .

Advanced: How to address low reproducibility in biological assays involving this compound?

Answer:

- Purity verification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure ≥95% purity .

- Solvent controls : Replace DMSO with saline in negative controls to rule out solvent toxicity .

- Standardize protocols : Pre-incubate compounds at 37°C for 1 hour to mimic physiological conditions .

Basic: What are the primary research applications of this compound?

Answer:

- Antimicrobial studies : Derivatives inhibit multidrug-resistant Staphylococcus aureus and Candida albicans .

- Antioxidant assays : Scavenges DPPH radicals (IC ~25 µM) via catechol-mediated hydrogen donation .

- Metal chelation : Potential use in mitigating oxidative stress in neurodegenerative diseases .

Advanced: How to analyze the stability of this compound under varying pH conditions?

Answer:

- pH-rate profiling : Incubate samples in buffers (pH 2–12) and monitor degradation via HPLC at 280 nm .

- Kinetic modeling : Calculate half-life (t) using first-order kinetics. For example, t = 48 hours at pH 7.4 vs. 12 hours at pH 10 .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Answer:

- SwissADME : Predicts bioavailability (e.g., 80% intestinal absorption) and blood-brain barrier penetration .

- AutoDock Vina : Simulates binding to target proteins (e.g., dihydrofolate reductase for antimicrobial activity) .

- pkCSM : Estimates toxicity (e.g., hepatotoxicity risk score: 0.3, low concern) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.